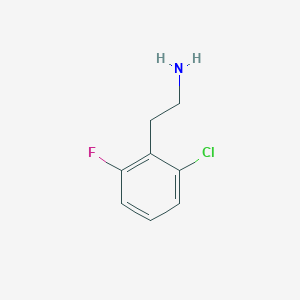

2-Chloro-6-fluorophenethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEMMAAHBKHXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370120 | |

| Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149488-93-7 | |

| Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorophenethylamine from 2-chloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-chloro-6-fluorophenethylamine, a valuable building block in medicinal chemistry and drug development, starting from 2-chloro-6-fluorobenzaldehyde. This document details the proposed two-step synthetic pathway, encompassing experimental protocols, quantitative data derived from analogous reactions, and essential safety information.

Synthetic Strategy: A Two-Step Approach

The conversion of 2-chloro-6-fluorobenzaldehyde to this compound can be efficiently achieved through a two-step reaction sequence. This strategy involves an initial carbon-carbon bond formation via a Henry (nitroaldol) reaction, followed by the reduction of the resulting nitroalkene intermediate.

The overall synthetic transformation is outlined below:

Caption: Overall synthetic scheme.

This approach is widely applicable for the synthesis of various phenethylamine derivatives from their corresponding benzaldehydes.

Step 1: Henry Reaction of 2-Chloro-6-fluorobenzaldehyde

The first step involves the base-catalyzed condensation of 2-chloro-6-fluorobenzaldehyde with nitromethane. This reaction forms a β-nitroalcohol intermediate which readily dehydrates under the reaction conditions to yield 1-(2-chloro-6-fluorophenyl)-2-nitroethene.

Experimental Protocol

This protocol is adapted from established procedures for the Henry reaction with substituted benzaldehydes.

-

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Nitromethane

-

Ammonium acetate or a primary amine (e.g., methylamine hydrochloride and a base)

-

Glacial acetic acid or another suitable solvent (e.g., methanol)

-

Standard laboratory glassware for reflux and work-up

-

-

Procedure:

-

To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add nitromethane (1.5-2.0 eq).

-

Add a catalytic amount of a base, such as ammonium acetate (0.5 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid, 1-(2-chloro-6-fluorophenyl)-2-nitroethene, is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

-

Quantitative Data (Estimated)

The following data is based on typical yields for Henry reactions with similarly substituted benzaldehydes. Actual yields may vary.

| Parameter | Value | Reference |

| Reactant | 2-Chloro-6-fluorobenzaldehyde | N/A |

| Reagents | Nitromethane, Ammonium Acetate | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Reaction Temperature | 80 - 100 °C | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Estimated Yield | 75 - 85% | [1] |

Step 2: Reduction of 1-(2-Chloro-6-fluorophenyl)-2-nitroethene

The second and final step is the reduction of the nitroalkene intermediate to the target phenethylamine. Several effective methods are available for this transformation, each with its own advantages in terms of reagents, reaction conditions, and scalability.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitrostyrenes.

-

Materials:

-

1-(2-Chloro-6-fluorophenyl)-2-nitroethene

-

Palladium on carbon (5-10% Pd/C)

-

Ethanol or other suitable solvent

-

Hydrochloric acid (optional, for salt formation)

-

Hydrogen source (gas cylinder or hydrogen generator)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

-

Procedure:

-

Dissolve 1-(2-chloro-6-fluorophenyl)-2-nitroethene (1.0 eq) in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10 mol% of palladium).

-

If the hydrochloride salt is desired, a stoichiometric amount of hydrochloric acid can be added.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

The filtrate can be concentrated under reduced pressure to yield the product. If the hydrochloride salt was formed, it can often be isolated by crystallization.

-

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitrostyrenes to phenethylamines in good yields.[1]

-

Materials:

-

1-(2-Chloro-6-fluorophenyl)-2-nitroethene

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Apparatus for reactions under inert atmosphere

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (excess, typically 2-3 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-(2-chloro-6-fluorophenyl)-2-nitroethene (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

-

Method C: Chemical Reduction with Sodium Borohydride and Copper(II) Chloride

This method offers a milder and often more convenient alternative to LiAlH₄.[2][3]

-

Materials:

-

1-(2-Chloro-6-fluorophenyl)-2-nitroethene

-

Sodium borohydride (NaBH₄)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol or ethanol

-

-

Procedure:

-

Dissolve 1-(2-chloro-6-fluorophenyl)-2-nitroethene (1.0 eq) and CuCl₂·2H₂O (catalytic amount) in methanol.

-

Cool the solution in an ice bath and add NaBH₄ (excess, typically 4-6 eq) portion-wise, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, carefully add dilute hydrochloric acid to quench the reaction and dissolve the copper salts.

-

Make the solution basic with aqueous sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product as described in the previous methods.

-

Quantitative Data for Reduction (Estimated)

The following table presents a comparison of estimated yields for the different reduction methods, based on literature for analogous nitrostyrenes.

| Method | Reducing Agent | Typical Yield | Reference |

| Catalytic Hydrogenation | H₂ / Pd-C | 80 - 95% | [4] |

| Chemical Reduction | LiAlH₄ | 60 - 80% | [1] |

| Chemical Reduction | NaBH₄ / CuCl₂ | 62 - 83% | [2] |

Workflow and Logical Relationships

The synthesis follows a logical progression from the starting aldehyde to the final amine product, with an intermediate purification step.

Caption: A generalized workflow.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

1-(2-Chloro-6-fluorophenyl)-2-nitroethene (Intermediate):

-

Appearance: Typically a yellow crystalline solid.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the vinyl and nitro groups.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

-

-

This compound (Final Product):

-

Appearance: A colorless to pale yellow oil or solid (as the hydrochloride salt).

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product.

-

Mass Spectrometry: To confirm the molecular weight.

-

Purity: Assessed by HPLC or GC.

-

Safety Considerations

-

2-Chloro-6-fluorobenzaldehyde: Irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Nitromethane: Flammable liquid and vapor. It is also toxic and can be explosive under certain conditions. Handle with extreme care in a fume hood, away from heat and ignition sources.

-

Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Must be handled under a dry, inert atmosphere.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly maintained and operated by trained personnel.

Disclaimer: The experimental protocols and data provided in this guide are for informational purposes only and are based on analogous reactions reported in the chemical literature. Researchers should conduct their own risk assessments and optimize reaction conditions for their specific laboratory settings. All chemical manipulations should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions in place.

References

- 1. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vbn.aau.dk [vbn.aau.dk]

- 4. beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes - [www.rhodium.ws] [erowid.org]

Spectroscopic Characterization of 2-Chloro-6-fluorophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Chloro-6-fluorophenethylamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous molecules to forecast its spectral properties. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed predicted spectroscopic data, methodologies for their acquisition, and a plausible signaling pathway.

Predicted Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 1H | Aromatic H |

| ~ 7.0 - 7.2 | m | 2H | Aromatic H |

| ~ 2.9 - 3.1 | t | 2H | -CH₂-Ar |

| ~ 2.7 - 2.9 | t | 2H | -CH₂-NH₂ |

| ~ 1.5 - 2.5 | br s | 2H | -NH₂ |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and instrument used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 160 - 163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 135 - 138 (d, ³JCCF ≈ 5 Hz) | C-Cl |

| ~ 130 - 132 (d, ⁴JCCCF ≈ 3 Hz) | Aromatic C-H |

| ~ 125 - 127 (d, ³JCCF ≈ 15 Hz) | Aromatic C-H |

| ~ 115 - 117 (d, ²JCCF ≈ 22 Hz) | Aromatic C-H |

| ~ 118 - 122 (d, ²JCCF ≈ 20 Hz) | Quaternary Aromatic C |

| ~ 42 - 45 | -CH₂-NH₂ |

| ~ 35 - 38 | -CH₂-Ar |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. The assignments are based on predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-F stretch |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation for this compound is detailed below.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 173/175 | [M]⁺˙ | - |

| 144/146 | [M - CH₂NH₂]⁺ | CH₂NH₂ |

| 109 | [C₆H₄F]⁺ | C₂H₅NCl |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 173/175) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A greater number of scans is typically required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum is collected. A small amount of liquid or solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualizations

Experimental Workflow

Caption: General experimental workflow for spectroscopic characterization.

Hypothetical Signaling Pathway

As a substituted phenethylamine, this compound may interact with monoamine neurotransmitter systems. A plausible mechanism of action involves the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.

Caption: Hypothetical TAAR1 signaling pathway for a phenethylamine derivative.

Spectroscopic and Synthetic Profile of 2-Chloro-6-fluorophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Chloro-6-fluorophenethylamine, a halogenated phenethylamine derivative of interest in medicinal chemistry and drug discovery. This document details its nuclear magnetic resonance (NMR) spectroscopic signature and outlines a general synthetic approach.

Molecular Structure and Properties

This compound possesses a chemical structure characterized by a phenethylamine backbone substituted with a chlorine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring. The presence and positions of these halogen atoms significantly influence the molecule's electronic properties and its interactions in biological systems.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules. The following tables summarize the predicted and reported ¹H and ¹³C NMR data for this compound.

¹H NMR Data

While a complete, experimentally verified high-resolution spectrum is not widely published, predicted chemical shift ranges provide valuable information for the identification of the proton environments in the molecule.[1]

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 7.1 – 7.4 | Multiplet |

| -CH₂- (benzylic) | 2.8 – 3.2 | Multiplet |

| -CH₂- (amino) | 2.8 – 3.2 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-Cl | ~135 |

| C-F | ~160 (doublet, ¹JCF) |

| Aromatic CH | 115 - 130 |

| C-CH₂ | ~125 |

| -CH₂- (benzylic) | ~35 |

| -CH₂- (amino) | ~42 |

Experimental Protocols

General Synthesis Approach

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-6-fluorotoluene. The general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

A common synthetic route involves the following key transformations:

-

Halogenation of 2-Chloro-6-fluorotoluene: The synthesis typically begins with the free-radical halogenation (e.g., bromination) of the methyl group of 2-chloro-6-fluorotoluene to yield 2-chloro-6-fluorobenzyl halide.

-

Cyanation: The resulting benzyl halide is then reacted with a cyanide salt (e.g., sodium cyanide) to introduce the nitrile group, forming 2-chloro-6-fluorophenylacetonitrile.

-

Reduction of the Nitrile: The final step involves the reduction of the nitrile group to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford this compound.

NMR Sample Preparation and Data Acquisition

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Conclusion

This technical guide provides an overview of the available spectroscopic information and a general synthetic strategy for this compound. While detailed experimental NMR data remains scarce in publicly accessible literature, the provided information serves as a valuable resource for researchers and scientists working with this compound. Further experimental work is necessary to fully characterize its spectroscopic properties.

References

Mass Spectrometry Analysis of 2-Chloro-6-fluorophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-fluorophenethylamine. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages established fragmentation patterns of structurally similar phenethylamines and halogenated compounds to predict its mass spectrometric behavior. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to facilitate method development and analysis.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and several key fragment ions resulting from alpha and beta cleavage, as is typical for phenethylamine derivatives.[1][2] The presence of chlorine will result in a characteristic M+2 isotope peak for chlorine-containing fragments.

Table 1: Predicted Key Fragment Ions for this compound in EI-MS

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 173/175 | [C₈H₉ClFN]⁺ | Molecular Ion |

| 144/146 | [C₇H₆ClF]⁺ | Beta-cleavage (loss of CH₂NH₂) |

| 30 | [CH₄N]⁺ | Alpha-cleavage |

Experimental Protocols

The analysis of this compound can be effectively performed using either GC-MS or LC-MS/MS. The choice of method will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like phenethylamines. Derivatization is often employed to improve chromatographic performance and sensitivity.[2]

1. Sample Preparation and Derivatization:

-

Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte.

-

Derivatization: To improve volatility and thermal stability, the primary amine can be derivatized. A common method is acylation, for example, with trifluoroacetic anhydride (TFAA).[2]

-

To a dried sample extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

-

Heat the mixture at 55°C for 15 minutes.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-450.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing complex matrices without derivatization.

1. Sample Preparation:

-

Dilution: For relatively clean samples, a "dilute-and-shoot" approach can be used. Dilute the sample in the initial mobile phase.

-

Extraction: For complex matrices, protein precipitation followed by solid-phase extraction is recommended.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Initial: 5% B.

-

0-5 min: Linear gradient to 95% B.

-

5-7 min: Hold at 95% B.

-

7-7.1 min: Return to 5% B.

-

7.1-10 min: Re-equilibration at 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z 174.1 (protonated molecule [M+H]⁺).

-

Product Ions (Q3): Transitions corresponding to the major fragment ions should be optimized. Predicted transitions would be from the precursor to fragments resulting from the loss of ammonia and cleavage of the ethylamine side chain.

-

Visualizations

References

In-silico prediction of 2-Chloro-6-fluorophenethylamine properties

An In-Depth Technical Guide to the In-Silico Prediction of 2-Chloro-6-fluorophenethylamine Properties

Abstract

This technical guide provides a comprehensive in-silico characterization of this compound, a novel substituted phenethylamine. In the absence of experimental data, computational methods offer a critical first pass in evaluating the potential of new chemical entities for drug development. This document outlines the predicted physicochemical properties, pharmacokinetic (ADMET) profile, biological targets, and toxicological endpoints of this compound. All data presented herein is generated using established computational models and methodologies, providing a foundational dataset for researchers, scientists, and drug development professionals. Detailed protocols for the in-silico experiments and workflows are provided to ensure transparency and reproducibility.

Introduction

Substituted phenethylamines are a broad class of compounds with significant pharmacological interest, often targeting the central nervous system. This compound is a halogenated derivative whose properties have not been extensively characterized. The strategic placement of chloro and fluoro groups on the phenyl ring is anticipated to significantly modulate its physicochemical and biological characteristics compared to unsubstituted phenethylamine. Early-stage drug discovery relies heavily on in-silico prediction to prioritize candidates, reduce costs, and minimize animal testing. This guide employs a battery of computational tools and predictive models to build a comprehensive profile of this compound, serving as a virtual blueprint for future experimental validation.

In-Silico Prediction Workflow

The computational evaluation of a novel compound follows a structured workflow. This process begins with the generation of a 2D or 3D molecular structure, which then serves as the input for a variety of predictive models. These models, often powered by machine learning algorithms trained on large experimental datasets, calculate a wide range of properties. The results are then aggregated and analyzed to form a holistic profile of the molecule's potential as a drug candidate.

Chemical structure and properties of 2-Chloro-6-fluorophenethylamine

Physicochemical Properties of 2-Chloro-6-fluorophenethylamine

Direct experimental data for the physicochemical properties of this compound is sparse. The following table includes basic information derived from a chemical supplier.[1] For comparative purposes, data for the related, more thoroughly studied compound 2-Fluorophenethylamine is also included.

| Property | This compound | 2-Fluorophenethylamine |

| CAS Number | 149488-93-7[1] | 52721-69-4[2] |

| Molecular Formula | C₈H₉NFCl[1] | C₈H₁₀FN[2] |

| Molecular Weight | 173.62 g/mol [1] | 139.17 g/mol [2] |

| Boiling Point | Not available | 64 °C at 0.6 mmHg[2] |

| Density | Not available | 1.066 g/mL at 25 °C[2] |

| Refractive Index | Not available | n20/D 1.51[2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the searched scientific literature. However, the synthesis would likely start from a corresponding substituted phenylacetic acid or phenylacetonitrile derivative. For context, methods for producing related precursors such as 2-chloro-6-fluorophenylacetic acid and 2-chloro-6-fluorophenylacetonitrile are documented.

Hypothetical Synthesis Workflow:

A plausible synthetic route could involve the reduction of 2-chloro-6-fluorophenylacetonitrile. This common method for synthesizing phenethylamines is illustrated in the following conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Note: This represents a standard chemical transformation and is not based on a published, validated protocol for this specific compound.

Pharmacological Properties and Mechanism of Action

There is no available information on the pharmacological properties, receptor binding profiles, or mechanism of action of this compound in the scientific literature. Research into the biological activity of this specific molecule does not appear to have been published. Studies on related halogenated phenethylamines suggest a wide range of possible activities, but any extrapolation to the title compound would be purely speculative.

Due to the absence of data on its biological effects, no signaling pathways or mechanisms of action can be described or visualized.

Data on Related Compounds

While information on this compound is lacking, data is available for several structurally related precursors and analogs.

Table of Related Compounds and Their Properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |

| 2-Chloro-6-fluorophenylacetic acid | 37777-76-7[3][4] | C₈H₆ClFO₂[3][4] | 188.58 g/mol [3][4] | Synthetic precursor. |

| 2-Chloro-6-fluorophenylacetonitrile | 75279-55-9[5][6] | C₈H₅ClFN[5] | 169.58 g/mol [5][6] | Melting point: 41-42 °C.[6] |

| 2-Chloro-6-fluorobenzaldehyde | 387-45-1[7][8] | C₇H₄ClFO[7][8] | 158.56 g/mol [8] | Melting point: 32-35 °C.[8] |

| 2-Chloro-6-fluorophenol | 2040-90-6 | C₆H₄ClFO | 146.55 g/mol | Intermediate in chemical synthesis.[9] |

Logical Relationship of Precursors:

The following diagram illustrates a potential synthetic relationship between some of these related compounds, which could ultimately lead to the synthesis of this compound.

Caption: Potential synthetic pathway from related precursors.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. 2-フルオロフェネチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-6-fluorophenylacetic acid [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

The Evolving Landscape of Psychoactivity: A Technical Guide to the Biological Activities of Halogenated Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenethylamines represent a broad and structurally diverse class of psychoactive compounds, many of which have emerged as novel psychoactive substances (NPS). The introduction of halogen atoms onto the phenethylamine scaffold profoundly influences their pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the biological activities of these compounds, focusing on their interactions with key central nervous system targets. We present a comprehensive summary of their receptor binding affinities, functional activities at monoamine transporters and serotonin receptors, and the downstream signaling pathways they modulate. Furthermore, this document details the cellular and mitochondrial toxicity associated with certain halogenated phenethylamines. Detailed experimental protocols for the key assays discussed are provided to facilitate further research in this area. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand the mechanisms of action, therapeutic potential, and health risks associated with this evolving class of neuroactive compounds.

Introduction

The phenethylamine scaffold is a cornerstone in the development of numerous therapeutic agents and is also the foundational structure for a vast array of psychoactive substances. Chemical modification of this basic structure has led to the discovery of compounds with a wide spectrum of biological activities. Among these modifications, halogenation—the introduction of fluorine, chlorine, bromine, or iodine atoms—has proven to be a particularly effective strategy for modulating potency, selectivity, and metabolic stability.

This guide focuses on the biological activities of halogenated phenethylamines, a class that includes research chemicals, controlled substances, and potential therapeutic leads. The position and nature of the halogen substituent on the phenyl ring, as well as other structural modifications, dramatically alter the compound's interaction with biological targets. This document will explore these structure-activity relationships (SAR) with a focus on two primary areas of interaction: monoamine transporters and serotonin receptors. Additionally, the guide will delve into the toxicological profiles of these compounds, particularly their effects on mitochondrial function.

Interaction with Monoamine Transporters

Halogenated phenethylamines are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Their primary mechanism of action at these transporters is the inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of these monoamines.

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory potencies (IC50 or Ki values) of representative halogenated phenethylamines at human monoamine transporters.

| Compound | Halogen | DAT (IC50/Ki, nM) | NET (IC50/Ki, nM) | SERT (IC50/Ki, nM) | Reference |

| 4-Fluoroamphetamine (4-FA) | Fluoro | ~1000 | ~100 | ~200 | [1][2] |

| 4-Chloroamphetamine (PCA) | Chloro | ~1500 | ~150 | ~50 | [1][2] |

| 4-Bromoamphetamine (PBA) | Bromo | Data not readily available | Data not readily available | Data not readily available | |

| 4-Iodoamphetamine (PIA) | Iodo | Data not readily available | Data not readily available | Data not readily available |

Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Structure-Activity Relationships (SAR)

Studies have shown that para-halogenation of amphetamine and its derivatives generally increases their potency as serotonin uptake inhibitors.[3] The selectivity for SERT over DAT tends to increase with the size of the halogen substituent at the para position.[3] For instance, para-fluorination and para-chlorination significantly enhance the serotonin uptake inhibition compared to the non-halogenated parent compounds.[1][2]

Signaling and Functional Consequences

By inhibiting monoamine reuptake, these compounds elevate extracellular levels of dopamine, norepinephrine, and serotonin, leading to a range of stimulant and, in some cases, empathogenic effects. The increased serotonergic activity is a key contributor to both the desired psychoactive effects and the potential for serotonergic neurotoxicity.[1][2]

Interaction with Serotonin Receptors

Many halogenated phenethylamines, particularly those with methoxy groups on the phenyl ring (e.g., the 2C-x and DOx series), are potent agonists at serotonin 5-HT2A and 5-HT2C receptors.[4][5][6] This interaction is believed to be the primary mechanism underlying their hallucinogenic or psychedelic effects.

Quantitative Data: Serotonin Receptor Affinity and Function

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of selected halogenated phenethylamines at human 5-HT2A and 5-HT2C receptors.

Table 3.1.1: 5-HT2A Receptor Binding Affinities and Functional Potencies

| Compound | Halogen | Ki (nM) | EC50 (nM) | Reference |

| 2C-I | Iodo | ~10 | ~8.5 | [7] |

| 2C-C | Chloro | Data not readily available | ~3.2 | [7] |

| 2C-B | Bromo | ~5 | Data not readily available | [7] |

| DOI | Iodo | ~1 | ~0.8 | [4][7] |

| DOC | Chloro | ~2 | ~0.7 | [4][6] |

| 25I-NBOMe | Iodo | ~0.04 | ~0.4 | [8][9] |

| 25C-NBOMe | Chloro | ~0.03 | ~0.3 | [8][9] |

| 25B-NBOMe | Bromo | ~0.02 | ~0.2 | [8][9] |

Table 3.1.2: 5-HT2C Receptor Binding Affinities

| Compound | Ki (nM) | Reference |

| DOI | ~12 | [10] |

| DOC | High affinity | [6] |

| 25I-NBOMe | High affinity | [8] |

| 25C-NBOMe | High affinity | [8] |

| 25B-NBOMe | High affinity | [8] |

Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Structure-Activity Relationships (SAR)

The addition of a halogen at the 4-position of 2,5-dimethoxyphenethylamines generally confers high affinity for the 5-HT2A receptor.[11][12] The N-benzylmethoxy (NBOMe) substitution dramatically increases potency at the 5-HT2A receptor, with the 25X-NBOMe series being ultrapotent agonists.[8][9]

Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][14]

5-HT2A Receptor Gq Signaling Pathway.

Toxicity Profile

A significant concern with some halogenated phenethylamines is their potential for cytotoxicity and neurotoxicity.[15][16] This is particularly relevant for para-halogenated amphetamines.

Mitochondrial Dysfunction

Several studies have indicated that para-halogenated amphetamines and methcathinones can impair mitochondrial function.[1][2][15][16] This toxicity is characterized by a depletion of cellular ATP, impairment of the mitochondrial respiratory chain, and an increase in the production of reactive oxygen species (ROS).[15][16] The observed order of toxicity for para-substituents is often chloride > fluoride > hydrogen.[1][2]

Proposed pathway of mitochondrial toxicity.

In Vivo Toxicity

Acute toxicity studies in mice have shown that para-halogenation of phenethylamine significantly increases its toxic effects.[17] The lethal dose (LD50) values for para-halogenated phenethylamines are lower than that of the parent compound, phenethylamine.[17]

Table 4.2.1: Acute Toxicity of para-Halogenated Phenethylamines in Mice

| Compound | LD50 (mg/kg) | Reference |

| Phenethylamine (PEA) | 226.7 ± 4.4 | [17] |

| p-Fluoro-PEA | 136.7 ± 1.7 | [17] |

| p-Chloro-PEA | 146.7 ± 1.7 | [17] |

| p-Bromo-PEA | 145.0 ± 2.9 | [17] |

| p-Iodo-PEA | 153.3 ± 1.7 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for 5-HT2A Receptor

Workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin.

-

Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand (e.g., [3H]Ketanserin at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand (e.g., mianserin).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][15]

Monoamine Transporter Uptake Assay

Objective: To measure the inhibition of monoamine uptake by a test compound in cells expressing DAT, NET, or SERT.

Materials:

-

HEK293 cells stably expressing the human DAT, NET, or SERT.

-

Radiolabeled monoamine: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

-

Non-specific uptake control: A known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Test compounds.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well microplates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or the non-specific uptake control for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add the uptake buffer containing the radiolabeled monoamine to each well to initiate the uptake process. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a mild detergent or NaOH), add scintillation fluid, and quantify the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by plotting the percent inhibition of specific uptake against the log concentration of the compound.

Calcium Mobilization Assay

Objective: To measure the functional activity of a test compound at a Gq-coupled receptor (e.g., 5-HT2A) by detecting changes in intracellular calcium.

Materials:

-

Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compounds.

-

A known agonist for the receptor as a positive control.

-

A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Plating: Seed cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: The instrument automatically adds the test compound or control agonist to the wells.

-

Kinetic Reading: Immediately after compound addition, record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium. Determine the EC50 value for agonists by plotting the response against the log concentration of the compound. For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist's response.[1][13][14]

Mitochondrial Function and Cytotoxicity Assays

5.4.1. Cellular ATP Content Assay

Objective: To measure the effect of a test compound on cellular ATP levels as an indicator of mitochondrial function and cell viability.

Materials:

-

Cultured cells (e.g., SH-SY5Y).

-

ATP assay kit (luciferin/luciferase-based).

-

Lysis buffer.

-

96-well opaque white plates.

-

Luminometer.

Procedure:

-

Cell Treatment: Plate cells in a 96-well plate and treat with varying concentrations of the test compound for a specified duration.

-

Cell Lysis: Add a reagent to lyse the cells and release the intracellular ATP.

-

Luciferase Reaction: Add the luciferin/luciferase reagent to the cell lysate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the luminescence readings to the protein concentration or cell number and compare the ATP levels in treated cells to those in control cells.[17]

5.4.2. LDH Cytotoxicity Assay

Objective: To assess cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Cultured cells.

-

LDH assay kit (containing substrate, cofactor, and dye).

-

96-well clear plates.

-

Absorbance plate reader.

Procedure:

-

Cell Treatment: Plate cells and treat with test compounds. Include a positive control for maximum LDH release (e.g., by adding a lysis solution) and a negative control (untreated cells).

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: In a new plate, mix the supernatant with the LDH assay reaction mixture. The released LDH will catalyze a reaction that results in a colored product (formazan).

-

Absorbance Measurement: Incubate the plate and then measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: The amount of color formed is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity relative to the positive control.[13][18]

Conclusion

Halogenated phenethylamines are a pharmacologically complex class of compounds with significant effects on the central nervous system. Their biological activity is highly dependent on the specific halogen substituent and its position on the phenethylamine core, as well as other structural features. While some of these compounds have been explored as research tools and potential therapeutics, many are associated with significant health risks, including neurotoxicity and cytotoxicity, often mediated through mitochondrial dysfunction. A thorough understanding of their structure-activity relationships, mechanisms of action, and toxicological profiles is essential for both mitigating the harms of novel psychoactive substances and for guiding the development of safer, more effective therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biological activities of this important class of molecules.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. LDH cytotoxicity assay [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Assessment of mitochondrial membrane potential. [bio-protocol.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Halogenation: A Deep Dive into the Structure-Activity Relationships of Chloro- and Fluoro-Substituted Phenethylamines

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chloro- and fluoro-substituted phenethylamines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on how halogen substitution on the phenethylamine core impacts receptor binding affinity, functional activity, and overall pharmacological profile. The information is presented through structured data tables for easy comparison, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Substituted phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine neurotransmitter systems.[1] The introduction of halogen atoms, specifically chlorine and fluorine, at various positions on the phenyl ring significantly alters their potency and selectivity for various receptors and transporters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems.[2][3] Understanding these relationships is crucial for the rational design of novel therapeutic agents and for predicting the pharmacological effects of new psychoactive substances.

Structure-Activity Relationships of Chloro-Substituted Phenethylamines

The position of chlorine substitution on the phenyl ring of phenethylamines has a profound impact on their pharmacological activity. Generally, para- (4-position) substitution is a key determinant of activity at serotonergic targets.

-

Serotonin Transporter (SERT): Para-chloro substitution tends to enhance the affinity and inhibitory potency at the serotonin transporter (SERT).[2][4][5] For instance, para-chlorophenethylamine acts as a competitive inhibitor of serotonin uptake.[5] This increased affinity for SERT is a recurring theme among para-chloro substituted compounds.[2][3]

-

Serotonin Receptors (5-HTRs): Chloro-substituted phenethylamines, particularly those with a 2,5-dimethoxy backbone like 2,5-dimethoxy-4-chlorophenethylamine (2C-C) and 2,5-dimethoxy-4-chloroamphetamine (DOC), are agonists at 5-HT2A and 5-HT2C receptors.[6][7] These compounds often exhibit hallucinogen-like discriminative stimulus effects, which are believed to be mediated by their agonist activity at 5-HT2A receptors.[6][8] The position of the chloro group is critical, with para-substitution being more effective than ortho- or meta-substitutions for inducing serotonin-related behaviors.[5]

-

Dopamine and Norepinephrine Transporters (DAT and NET): While para-chloro substitution enhances SERT activity, its effect on DAT and NET can be more varied. Some studies show that para-chloro substitution can augment relative potency at SERT over DAT and NET.[2][3]

-

In Vivo Effects: Para-chloro amphetamines have been shown to be more efficacious stimulants of locomotor activity compared to their unsubstituted counterparts, although they also exhibit increased toxicity at higher doses.[2][3]

Structure-Activity Relationships of Fluoro-Substituted Phenethylamines

Fluorine substitution, due to its small size and high electronegativity, can significantly modify the electronic properties and metabolic stability of phenethylamine derivatives. The introduction of fluorine can lead to a range of effects, from loss of psychoactivity to enhanced potency and duration of action.[9][10]

-

Dopamine Receptors (D1 and D2): In a series of 2-(hydroxyphenyl)ethylamines, replacement of a para-hydroxyl group with fluorine resulted in a compound with slightly lower affinity for both D1 and D2 dopamine receptors compared to dopamine itself.[11] However, N-alkylation of these fluoro-substituted compounds led to a significant increase in affinity and selectivity for D2 receptors.[11]

-

Serotonin Receptors (5-HTRs): The effect of fluorination on 5-HT receptor affinity is complex and depends on the specific substitution pattern. In some series of 4-alkoxy-2,5-dimethoxyphenethylamines, progressive fluorination of the 4-alkoxy substituent was found to increase affinities at 5-HT2A and 5-HT2C receptors.[12][13] Fluorination can also enhance the activation potency and efficacy at 5-HT2A and 5-HT2B receptors.[14]

-

Monoamine Transporters: 4-Fluoroamphetamine demonstrates affinity for SERT, DAT, and NET, with a higher affinity for NET and DAT compared to SERT.[15] The introduction of fluorine can thus modulate the transporter interaction profile, influencing the balance of serotonergic, dopaminergic, and noradrenergic activity.

-

In Vivo Effects: The psychoactive effects of fluorinated phenethylamines can be unpredictable. For example, while some fluorinated mescaline analogs show increased potency and duration of effects compared to mescaline, others are nearly devoid of psychoactive properties.[9][10] 4-Fluoroamphetamine is a synthetic stimulant that has been associated with severe toxicity in humans.[16]

Quantitative Data Summary

The following tables summarize the receptor binding affinities and functional activities of selected chloro- and fluoro-substituted phenethylamines.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Chloro-Substituted Phenethylamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT | DAT | NET |

| 2,5-Dimethoxy-4-chlorophenethylamine (2C-C) | >10,000 | 1,100 | 330 | 5,500 | >10,000 | >10,000 |

| 2,5-Dimethoxy-4-chloroamphetamine (DOC) | >10,000 | 48 | 16 | 6,800 | 8,800 | >10,000 |

| para-Chlorophenethylamine | - | - | - | 430 (Ki) | - | - |

Data compiled from multiple sources.[5][6]

Table 2: Functional Activity (EC50, nM) of Chloro-Substituted Phenethylamines at 5-HT2 Receptors (Inositol Phosphate Assay)

| Compound | 5-HT2A | 5-HT2C |

| 2,5-Dimethoxy-4-chlorophenethylamine (2C-C) | 120 | 17 |

| 2,5-Dimethoxy-4-chloroamphetamine (DOC) | 3.1 | 1.8 |

Data compiled from multiple sources.[6]

Table 3: Transporter Inhibition (IC50, nM) by 4-Fluoroamphetamine

| Transporter | Radioligand | IC50 (nM) |

| hSERT | [³H]-Citalopram | 6800 |

| hDAT | [³H]-WIN 35,428 | 770 |

| hNET | [³H]-Nisoxetine | 420 |

Note: Data for 4-fluoroamphetamine is provided as a representative example.[15]

Experimental Protocols

The data presented in this guide are typically generated using in vitro assays. Below are generalized protocols for key experiments.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[15][17][18]

-

Membrane Preparation: Cell lines (e.g., HEK-293) stably expressing the human receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[4]

-

Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added: a solution of the unlabeled test compound at various concentrations, a fixed concentration of a specific radioligand, and the prepared cell membrane suspension. Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.[15]

-

Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed to remove unbound radioligand.[15]

-

Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Monoamine Transporter Uptake/Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[19][20]

-

Cell Culture: HEK-293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured in 24-well plates.[19]

-

Assay Procedure: The cells are washed with an uptake buffer. The test compound is then added to the cells and incubated. Following this, a radiolabeled neurotransmitter (e.g., [³H]-dopamine) is added, and the incubation continues for a short period.[19]

-

Termination and Lysis: The uptake is terminated by washing the cells with ice-cold uptake buffer. The cells are then lysed to release the intracellular contents.[19]

-

Data Analysis: The amount of radioactivity taken up by the cells is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathway of the Gq-coupled 5-HT2A receptor.[4]

Caption: General experimental workflow for a radioligand binding assay.[15]

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 13. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 20. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Pharmacological Frontiers of Novel Phenethylamine Derivatives: A Technical Guide

Introduction

The phenethylamine scaffold represents a cornerstone in medicinal chemistry and pharmacology, serving as the foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances (NPS). The inherent versatility of this chemical framework allows for extensive structural modifications, leading to the discovery of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenethylamine derivatives, with a particular focus on their interactions with serotonergic and dopaminergic systems. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of synthetic methodologies, detailed experimental protocols, quantitative pharmacological data, and the intricate signaling pathways modulated by these compounds.

I. Synthetic Methodologies for Novel Phenethylamine Derivatives

The synthesis of novel phenethylamine derivatives is a dynamic field, with methodologies evolving to enhance efficiency, stereoselectivity, and the diversity of accessible analogues. Key synthetic strategies include classical approaches like reductive amination and more contemporary methods such as transition-metal-catalyzed cross-coupling reactions.

Reductive Amination

Reductive amination remains a widely employed and versatile method for the synthesis of N-substituted phenethylamines.[1] This one-pot reaction typically involves the condensation of a primary phenethylamine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired secondary or tertiary amine.[2][3]

Experimental Protocol: General Procedure for Reductive Amination

A representative protocol for the synthesis of N-benzyl phenethylamine derivatives is as follows:

-

Imine Formation: To a solution of the phenethylamine hydrochloride salt (1.0 eq) in a suitable solvent such as methanol, the desired substituted benzaldehyde (1.1 eq) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the imine. The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate this step.[2]

-

Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred due to its selectivity for the imine over the aldehyde starting material.[3] The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and salts. The organic layer is dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified using column chromatography or recrystallization to yield the desired N-benzyl phenethylamine.[1][2]

Synthesis of 2C-B and its Analogues

The "2C" series of phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, are prominent psychoactive compounds. The synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-documented example.

Experimental Protocol: Synthesis of 2C-B

A common synthetic route to 2C-B involves the following steps:[4][5]

-

Nitrostyrene Formation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst, such as ammonium acetate, to form 2,5-dimethoxy-β-nitrostyrene.[4]

-

Reduction of the Nitrostyrene: The resulting nitrostyrene is then reduced to the corresponding phenethylamine. While lithium aluminum hydride (LAH) is a powerful reducing agent for this transformation, alternative, safer methods using sodium borohydride have also been developed.[4][5]

-

Bromination: The final step involves the bromination of the 2,5-dimethoxyphenethylamine at the 4-position of the aromatic ring to yield 2C-B.[4]

Nickel/Photoredox Cross-Electrophile Coupling

A more recent and innovative approach to the synthesis of β-phenethylamines involves a nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines and aryl iodides.[6][7][8] This mild and modular method allows for the construction of a diverse range of β-phenethylamine scaffolds.[6]

Experimental Protocol: Ni/Photoredox Cross-Coupling

A general procedure for this reaction is as follows:[6][9]

-

Reaction Setup: In a glovebox, an oven-dried vial is charged with the Ni catalyst, a ligand (e.g., dtbbpy), the photocatalyst (e.g., 4CzIPN), the aryl iodide (1.25 eq), and a magnetic stir bar. The vial is sealed and removed from the glovebox.

-

Reagent Addition: The tosyl-protected alkyl aziridine (1.0 eq) and a tertiary amine base (e.g., triethylamine) are added via syringe. The reaction mixture is then sparged with an inert gas, such as argon, for several minutes.

-

Photocatalysis: The reaction vial is placed in front of a light source (e.g., Kessil lamps) and stirred at room temperature for 24-72 hours.[9]

-

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed. The crude product is then purified by flash column chromatography to yield the desired β-phenethylamine derivative.[9]

II. Pharmacological Profile and Structure-Activity Relationships

Novel phenethylamine derivatives exert their effects by interacting with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. The primary targets of many psychoactive phenethylamines are the serotonin 5-HT₂ receptors and the dopamine transporter (DAT).

Serotonin 5-HT₂ Receptor Interactions

The 5-HT₂ family of receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are key mediators of the hallucinogenic and psychoactive effects of many phenethylamines.[10][11] N-benzyl substitution on the phenethylamine core, as seen in the NBOMe class of compounds, has been shown to dramatically increase affinity and functional activity at the 5-HT₂A receptor.[10][12]

Quantitative Data: 5-HT₂A and 5-HT₂C Receptor Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for a selection of N-benzyl phenethylamine derivatives at the human 5-HT₂A and rat 5-HT₂C receptors.

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₂A EC₅₀ (nM) | Reference |

| 1b | -I | 2-OH | 0.83 | 10 | 0.074 | [12] |

| 5b | -CF₃ | 2-OH | 0.45 | 1.3 | 0.14 | [12] |

| 6b | -CN | 2-OH | 0.63 | 63 | 0.28 | [12] |

| 8b | -Br | 2,3-di-Cl | 0.29 | 1.1 | 0.26 | [12] |

| 25I-NBOMe | -I | 2-OMe | 0.044 | 1.2 | - | [11] |

Data presented are representative values from the cited literature.

Dopamine Transporter and Receptor Interactions

Certain phenethylamine derivatives also exhibit significant affinity for the dopamine transporter (DAT) and dopamine receptors, contributing to their stimulant and reinforcing properties.[13] The inhibition of dopamine reuptake by these compounds leads to an increase in synaptic dopamine levels.[13]

Quantitative Data: Dopamine Transporter and Receptor Interactions

The following table presents the inhibitory concentrations (IC₅₀) for dopamine reuptake and binding affinities (Ki) for selected dopamine receptors for various phenethylamine derivatives.

| Compound | Target | Value | Units | Reference |

| β-PEA | DAT (inhibition of [³H]DA uptake) | 430 | nM | [13] |

| (d)-Amphetamine | DAT (inhibition of [³H]DA uptake) | 40 | nM | [13] |

| Compound 9 | DAT (inhibition of DA reuptake) | 360.5 | nM | [13] |

| Compound 28 | DAT (inhibition of DA reuptake) | 742.4 | nM | [13] |

| Aripiprazole | D₂ Receptor | 0.34 | nM (Ki) | [14] |

| Quinpirole | D₂ Receptor | 1.3 | nM (Ki) | [14] |

| Compound 31 | D₃ Receptor | 8.4 | pKi | [15] |

Data are compiled from various sources and methodologies.

III. Signaling Pathways and Experimental Workflows

The pharmacological effects of novel phenethylamine derivatives are initiated by their binding to specific receptors, which in turn triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for rational drug design and predicting the physiological outcomes of these compounds.

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, leads to the stimulation of phospholipase C (PLC).[16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺). These downstream effectors modulate a wide range of cellular processes, including gene expression and neuronal excitability, which are thought to underlie the psychedelic effects of 5-HT₂A agonists.[6]

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Drug Discovery and Evaluation

The discovery and development of novel phenethylamine derivatives follows a structured workflow, from initial synthesis to comprehensive pharmacological and in vivo evaluation.[11][17]

Caption: Drug Discovery and Evaluation Workflow.

IV. Analytical and Purification Protocols

The characterization and purification of newly synthesized phenethylamine derivatives are critical steps to ensure their identity, purity, and suitability for pharmacological testing. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools in this process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purification and analytical assessment of phenethylamine derivatives. Reversed-phase chromatography using a C18 column is commonly employed.

Experimental Protocol: Analytical HPLC Method

A general analytical HPLC method for phenethylamine derivatives is as follows:[10][12]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10] The specific composition will depend on the polarity of the analyte.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring of the phenethylamine absorbs, often around 210 nm or 280 nm.

-

Sample Preparation: The synthesized compound is dissolved in the mobile phase or a compatible solvent at a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the structural elucidation of novel phenethylamine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in complex structural assignments.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the expected structure of the synthesized phenethylamine derivative.[4][17]

V. Conclusion

The discovery and synthesis of novel phenethylamine derivatives continue to be a vibrant and impactful area of research. The development of innovative synthetic methodologies, coupled with sophisticated pharmacological and analytical techniques, has enabled the exploration of a vast chemical space and the identification of compounds with highly specific and potent activities. This technical guide has provided a comprehensive overview of the key aspects of this field, from the practicalities of synthesis and analysis to the fundamental principles of pharmacology and signal transduction. As our understanding of the intricate roles of serotonergic and dopaminergic systems in health and disease expands, the rational design and synthesis of novel phenethylamine derivatives will undoubtedly play a crucial role in the development of the next generation of therapeutics and research tools.

References